molecular formula C12H3F21O11 B14781369 Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate

Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate

Cat. No.: B14781369
M. Wt: 722.11 g/mol
InChI Key: PKSSDISFEUHBRV-UHFFFAOYSA-N
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Description

Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate is a highly fluorinated organic compound. The extensive fluorination imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of highly fluorinated compounds like Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate typically involves multiple steps of fluorination. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of trifluoromethyl groups.

Industrial Production Methods

Industrial production of such compounds may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and often hazardous fluorinating agents. The production methods must ensure high purity and yield while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different fluorinated products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of less fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often require controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized fluorinated compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, especially in understanding the effects of fluorination on biological activity.

    Medicine: Fluorinated compounds are often explored for their potential pharmaceutical applications, including drug development.

    Industry: The compound can be used in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate exerts its effects involves interactions with molecular targets and pathways influenced by its extensive fluorination. The trifluoromethoxy groups can interact with various biological molecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate is unique due to its specific combination of multiple trifluoromethoxy groups and the difluoroacetate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H3F21O11

Molecular Weight

722.11 g/mol

IUPAC Name

methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetate

InChI

InChI=1S/C12H3F21O11/c1-35-2(34)3(13,14)36-5(18,19)38-7(22,23)40-9(26,27)42-11(30,31)44-12(32,33)43-10(28,29)41-8(24,25)39-6(20,21)37-4(15,16)17/h1H3

InChI Key

PKSSDISFEUHBRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(OC(OC(OC(OC(OC(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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